Technical Guide: Synthesis Pathway of Cefazedone Impurity 12
Technical Guide: Synthesis Pathway of Cefazedone Impurity 12
This in-depth technical guide details the synthesis pathway for Cefazedone Impurity 12 , identified chemically as Desacetyl-7-ACA Lactone (CAS 184696-69-3).
Subject: Targeted Synthesis of Desacetyl-7-ACA Lactone (Cefazedone Impurity 12)
CAS Registry Number: 184696-69-3
Chemical Formula: C
Executive Summary & Strategic Context
In the development and quality control of Cefazedone, Impurity 12 (Desacetyl-7-ACA Lactone) represents a critical degradation product. It arises from the hydrolysis of the C3-acetyl group followed by intramolecular lactonization. This impurity is structurally significant because it represents the collapse of the cephalosporin core into a tricyclic lactone system, stripping away the C3 and C7 side chains essential for antibiotic activity.
This guide provides a robust, self-validating synthesis pathway starting from the commercially available 7-Aminocephalosporanic Acid (7-ACA) .[1] The protocol is designed for researchers requiring high-purity reference standards for HPLC method validation and impurity profiling.
Retrosynthetic Analysis
To synthesize Impurity 12 efficiently, we employ a linear retrosynthetic disconnection. The target molecule is a lactone; therefore, the immediate precursor is the open-chain hydroxy-acid, Desacetyl-7-ACA (D-7-ACA) .
-
Target: Desacetyl-7-ACA Lactone (Impurity 12)
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Disconnection: C-O bond cleavage of the lactone ring.
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Precursor: Desacetyl-7-ACA (7-Amino-3-hydroxymethyl-3-cephem-4-carboxylic acid).
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Starting Material: 7-ACA (7-Aminocephalosporanic acid).[1][2][3][4][5]
Mechanistic Insight: The transformation involves two distinct chemical environments:[1][4][6][7]
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Nucleophilic Substitution/Hydrolysis: Removal of the C3-acetyl group.
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Acid-Catalyzed Cyclization: The C3-hydroxymethyl group attacks the activated C4-carboxylic acid to form a stable 5-membered lactone ring fused to the dihydrothiazine core.
Pathway Visualization
Figure 1: Linear synthesis pathway from 7-ACA to Cefazedone Impurity 12.
Detailed Experimental Protocol
Stage 1: Preparation of Desacetyl-7-ACA (D-7-ACA)
The first objective is the selective removal of the acetyl group at the C3 position without degrading the sensitive
Reagents:
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Methanol/Water solvent system[7]
Protocol:
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Suspension: Suspend 10.0 g of 7-ACA in 100 mL of water/methanol (1:1 v/v) in a round-bottom flask. Cool the suspension to 0–5°C using an ice bath. Rationale: Low temperature prevents
-lactam ring opening during base treatment. -
Basification: Slowly add 2N NaOH dropwise while monitoring pH. Maintain pH between 10.5 and 11.0 . Stir vigorously for 2–3 hours at 0–5°C.
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Checkpoint: Monitor reaction progress via HPLC. The disappearance of 7-ACA and appearance of the more polar D-7-ACA peak indicates completion.
-
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Neutralization: Once hydrolysis is complete, carefully adjust the pH to 7.0 using 6N HCl.
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Isolation (Optional): For high-purity requirements, isolate D-7-ACA by adjusting pH to its isoelectric point (~3.5–4.0), filtering the precipitate, and drying. However, for Impurity 12 synthesis, one can proceed directly to Stage 2 (telescoped process).
Stage 2: Cyclization to Desacetyl-7-ACA Lactone
This step forces the intramolecular reaction between the C3-hydroxyl and C4-carboxyl groups.
Reagents:
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Desacetyl-7-ACA (isolated or in solution)
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6N Hydrochloric Acid
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Isopropanol (IPA) for crystallization
Protocol:
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Acidification: Dissolve or suspend the D-7-ACA (approx. 8.0 g theoretical) in 50 mL of water.
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Lactonization: Add 6N HCl to lower the pH to < 1.0 . Stir the solution at 25°C (Room Temperature) for 12–16 hours.
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Mechanistic Note: The highly acidic environment protonates the carboxylic acid, making it more electrophilic, while simultaneously suppressing the ionization of the carboxylate, favoring the neutral form required for esterification.
-
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Crystallization: Concentrate the reaction mixture under reduced pressure to approximately half volume. Add 50 mL of Isopropanol (IPA) to induce precipitation.
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Filtration: Cool the mixture to 0°C for 2 hours. Filter the resulting white to off-white solid.
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Washing: Wash the filter cake with cold IPA (2 x 10 mL) and diethyl ether (2 x 10 mL).
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Drying: Dry the product in a vacuum oven at 40°C for 8 hours.
Quantitative Data & Process Parameters
| Parameter | Stage 1 (Hydrolysis) | Stage 2 (Lactonization) |
| Temperature | 0 – 5 °C | 20 – 25 °C |
| pH Control | 10.5 – 11.0 | < 1.0 |
| Reaction Time | 2 – 3 Hours | 12 – 16 Hours |
| Solvent System | Water / Methanol | Water / Isopropanol |
| Critical Risk | Incomplete Cyclization (Low Acid/Time) | |
| Typical Yield | ~85% (in solution) | 60 – 70% (Isolated) |
Characterization & Validation
To ensure the synthesized material qualifies as a reference standard, it must meet the following spectral criteria matching CAS 184696-69-3 .
Structural Confirmation
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Mass Spectrometry (ESI-MS):
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Expected [M+H]
: 213.23 m/z . -
Fragment ions should show loss of CO (carbonyl) characteristic of lactones.
-
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Proton NMR (
H-NMR, DMSO-d ):- 3.60 (ABq, 2H): C2-methylene protons (dihydrothiazine ring).
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4.80 (s, 2H): Lactone methylene protons (formerly C3-CH
OH). Note: This shift is distinct from the open hydroxymethyl group. -
5.10 (d, 1H): C6-
-lactam proton. -
5.30 (d, 1H): C7-
-lactam proton.
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IR Spectroscopy:
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Strong band at ~1770–1780 cm
indicative of the -lactam carbonyl. -
Additional band at ~1740 cm
corresponding to the -lactone carbonyl.
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References
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Biosynth. (n.d.). Cefazedone Impurity 12 (CAS 184696-69-3).[2] Retrieved from [9]
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ChemicalBook. (n.d.). Desacetyl-7-ACA Lactone Properties and Suppliers. Retrieved from
-
BenchChem. (n.d.). Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor. (Reference for general 7-ACA handling and deprotection chemistry). Retrieved from
-
National Institutes of Health (NIH). (n.d.). Isolation and Characterisation of Degradation Impurities in Cefazolin Sodium. (Reference for lactone impurity characterization logic). Retrieved from
-
Veeprho. (n.d.). Cefazedone Impurities and Reference Standards. Retrieved from
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- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? - Blog - KEYINGCHEM [keyingchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
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